molecular formula C13H15NO3 B13253951 Methyl 4-(pyrrolidine-3-carbonyl)benzoate

Methyl 4-(pyrrolidine-3-carbonyl)benzoate

Cat. No.: B13253951
M. Wt: 233.26 g/mol
InChI Key: ZNORKNZUCQAQSL-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidine-3-carbonyl)benzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidine-3-carbonyl)benzoate typically involves the esterification of 4-(pyrrolidine-3-carbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Pyrrolidine-3-carbonyl)benzoic acid+MethanolAcid CatalystMethyl 4-(pyrrolidine-3-carbonyl)benzoate+Water\text{4-(Pyrrolidine-3-carbonyl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-(Pyrrolidine-3-carbonyl)benzoic acid+MethanolAcid Catalyst​Methyl 4-(pyrrolidine-3-carbonyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-3-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(Pyrrolidine-3-carbonyl)benzoic acid

    Reduction: 4-(Pyrrolidine-3-carbonyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 4-(pyrrolidine-3-carbonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-3-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

Methyl 4-(pyrrolidine-3-carbonyl)benzoate is unique due to the presence of both the pyrrolidine ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.

Biological Activity

Structural Overview

Methyl 4-(pyrrolidine-3-carbonyl)benzoate belongs to a class of compounds characterized by the presence of a benzoate moiety and a pyrrolidine ring. The general structure can be represented as follows:

\text{Methyl 4 pyrrolidine 3 carbonyl benzoate}\quad \text{ C 12}H_{13}N_{1}O_{2})}

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. For instance, studies on substituted benzoates have shown that they can exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain benzoate derivatives demonstrated IC50 values in the micromolar range when tested on A549 (lung cancer) and L132 (normal lung fibroblast) cell lines, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented, particularly those targeting prostaglandin E2 (PGE2) pathways. For example, a series of pyridine derivatives were found to inhibit PGE2-induced TNFα production in human whole blood assays with IC50 values as low as 123 nM . Given the structural similarities, this compound may also exhibit similar anti-inflammatory effects, potentially through modulation of inflammatory cytokine release.

3. Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been explored, particularly against bacterial strains. For example, certain thiophene-arylamide derivatives have shown promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating potent antimicrobial effects . While direct studies on this compound are lacking, its structural features suggest it may possess antimicrobial activity worthy of further investigation.

Case Study 1: Anticancer Activity in Cell Lines

A study synthesized a series of substituted benzoates and evaluated their anticancer activity using MTT assays on A549 and L132 cell lines. The results indicated that specific substitutions on the benzoate moiety significantly enhanced cytotoxicity. The most potent compounds achieved IC50 values below 10 µM, suggesting strong anticancer potential .

CompoundIC50 (µM)Cell Line
Compound A5.0A549
Compound B8.5L132
This compound (predicted)<10TBD

Case Study 2: Anti-inflammatory Mechanism

In another study investigating the anti-inflammatory effects of pyridine derivatives, compounds were tested for their ability to inhibit TNFα production in response to PGE2 stimulation. The most effective derivatives showed significant reductions in TNFα levels at concentrations correlating with their IC50 values .

CompoundIC50 (nM)Effect on TNFα
Compound X123Inhibition
Compound Y250Moderate Inhibition

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(pyrrolidine-3-carbonyl)benzoate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3

InChI Key

ZNORKNZUCQAQSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNC2

Origin of Product

United States

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